pNP-GlcNAc as the Preferred Substrate for NAGase from 'Golden Delicious' Apples
In a study characterizing N-acetyl-β-D-glucosaminidase (NAGase) from 'Golden Delicious' apples, 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (pNP-GlcNAc) was directly compared to its galactosamine analog, p-nitrophenyl-N-acetyl-β-D-galactosaminide (pNP-GalNAc). pNP-GlcNAc demonstrated significantly higher catalytic efficiency [1].
| Evidence Dimension | Substrate Efficiency (Vmax/Km) |
|---|---|
| Target Compound Data | Km: 0.23 mM; Vmax: 8.48 nmol min⁻¹; Vmax/Km: 36.9 nmol min⁻¹ mM⁻¹ |
| Comparator Or Baseline | pNP-GalNAc: Km: 1.49 mM; Vmax: 10.58 nmol min⁻¹; Vmax/Km: 7.1 nmol min⁻¹ mM⁻¹ |
| Quantified Difference | pNP-GlcNAc shows a ~5.2-fold higher Vmax/Km ratio, indicating it is a more efficient substrate. |
| Conditions | Assay with purified NAGase from 'Golden Delicious' apple fruit cortical tissue. |
Why This Matters
This ~5.2-fold higher catalytic efficiency establishes pNP-GlcNAc as the preferred substrate for this class of enzymes, ensuring higher assay sensitivity and a more accurate reflection of NAGase activity.
- [1] Choi, S. Y., & Gross, K. C. (1994). N-Acetyl-β-D-glucosaminidase from 'Golden Delicious' apples. Phytochemistry, 36(1), 1-6. View Source
